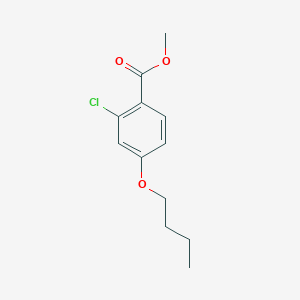
Methyl 4-butoxy-2-chlorobenzoate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-butoxy-2-chlorobenzoate can be synthesized through the esterification of 4-butoxy-2-chlorobenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity .
化学反応の分析
Types of Reactions
Methyl 4-butoxy-2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Ester hydrolysis: The ester group can be hydrolyzed to form 4-butoxy-2-chlorobenzoic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.
Ester hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Ester hydrolysis: The major products are 4-butoxy-2-chlorobenzoic acid and methanol.
科学的研究の応用
Methyl 4-butoxy-2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-butoxy-2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . The pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
Methyl 4-butoxybenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chlorobenzoate: Lacks the butoxy group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-butoxy-2-chlorobenzoate is unique due to the presence of both the butoxy and chlorine groups, which confer specific reactivity and solubility properties . This makes it a valuable intermediate in organic synthesis and research .
生物活性
Methyl 4-butoxy-2-chlorobenzoate is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
This compound is an ester derivative characterized by the presence of a butoxy group and a chlorine atom on the benzene ring. Its chemical structure can be represented as follows:
This structure allows the compound to participate in various biochemical interactions, making it a valuable building block in synthetic chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been noted for its potential in enzyme inhibition and protein-ligand interactions, which are critical for various cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Protein-Ligand Interactions : It can bind to proteins, potentially affecting their activity and influencing cell signaling pathways.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Cellular Effects : It may influence cell signaling pathways, gene expression, and cellular metabolism.
- Molecular Interactions : The compound's ability to bind with biomolecules suggests it could modulate various biological processes at the molecular level.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:
-
Enzyme Inhibition Studies :
- Research indicates that this compound can inhibit specific enzymes that play roles in disease pathology. For instance, studies have shown its potential as an inhibitor of certain cancer-related enzymes.
- Cellular Impact Assessments :
- Toxicological Evaluations :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
methyl 4-butoxy-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJJEBHYPQROOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















